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molecular formula C10H17N3O2 B8290315 5-Ethyl-3-piperidin-4-ylimidazolidine-2,4-dione

5-Ethyl-3-piperidin-4-ylimidazolidine-2,4-dione

Cat. No. B8290315
M. Wt: 211.26 g/mol
InChI Key: UDULDRUIQMXVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07294636B2

Procedure details

To a suspension of tert-butyl 4-(4-ethyl-2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxylate (1.12 g) in dioxane (10 ml) was added a solution of 4M HCl in dioxane (10 ml) and the resulting mixture was stirred for 1 hour. Diethyl ether (20 ml) was added and the mixture was filtered and washed with diethyl ether to give 5-ethyl-3-piperidin-4-ylimidazolidine-2,4-dione. Yield 687 mg. MS 212 MH+
Name
tert-butyl 4-(4-ethyl-2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxylate
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[C:7](=[O:8])[N:6]([CH:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)[C:5](=[O:22])[NH:4]1)[CH3:2].Cl.C(OCC)C>O1CCOCC1>[CH2:1]([CH:3]1[NH:4][C:5](=[O:22])[N:6]([CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[C:7]1=[O:8])[CH3:2]

Inputs

Step One
Name
tert-butyl 4-(4-ethyl-2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxylate
Quantity
1.12 g
Type
reactant
Smiles
C(C)C1NC(N(C1=O)C1CCN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1C(N(C(N1)=O)C1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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